

Orludodstat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Orludodstat (BAY-2402234) is a potent and selective small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical experimental data of **Orludodstat**, intended to serve as a resource for researchers and professionals in drug development.

Chemical Structure and Properties

Orludodstat is a complex synthetic organic molecule with the IUPAC name (S)-N-(2-chloro-6-fluorophenyl)-4-(4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for Orludodstat



Identifier	Value
IUPAC Name	(S)-N-(2-chloro-6-fluorophenyl)-4-(4-ethyl-3- (hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4- triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2- yl)oxy)benzamide[1]
Synonyms	BAY-2402234[1]
CAS Number	2225819-06-5[1]
Molecular Formula	C21H18ClF5N4O4[1]
SMILES	FC1=C(NC(C2=CC(F)=C(N3N=C(CO)N(CC)C3 =O)C=C2OINVALID-LINKC(F) (F)F)=O)C(Cl)=CC=C1[1]
InChI Key	KNVJMHHAXCPZHF-JTQLQIEISA-N[1]

Table 2: Physicochemical Properties of Orludodstat

Property	Value	Source
Molecular Weight	520.84 g/mol	[1]
Appearance	Crystalline solid	[2]
Solubility	DMSO: 100 mg/mL (191.99 mM) Ethanol: 33 mg/mL Water: Insoluble	[3]
LogD	2.7	[4]
Melting Point	Not publicly available	
Boiling Point	Not publicly available	-
рКа	Not publicly available	

Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

Foundational & Exploratory





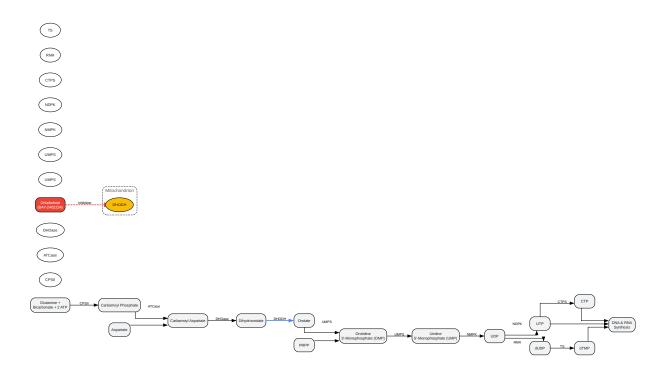
Orludodstat's primary mechanism of action is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. This step is crucial for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (cytidine, thymidine, and uridine triphosphates) that are essential for DNA and RNA synthesis.[5]

By inhibiting DHODH, **Orludodstat** effectively depletes the intracellular pool of pyrimidines.[6] Rapidly proliferating cells, such as those found in myeloid malignancies, are highly dependent on the de novo pathway to meet their high demand for nucleotides.[7] Depletion of pyrimidines leads to a cascade of cellular events, including:

- Cell Cycle Arrest: The lack of necessary building blocks for DNA replication halts cell division.[8]
- Induction of Apoptosis: Sustained pyrimidine starvation triggers programmed cell death.[5]
- Cellular Differentiation: In the context of acute myeloid leukemia (AML), DHODH inhibition has been shown to induce the differentiation of malignant cells into more mature, non-proliferating cell types.[1][7]

The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by **Orludodstat**.





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De novo pyrimidine synthesis pathway and **Orludodstat**'s point of inhibition.



Preclinical Data

Orludodstat has demonstrated potent activity in various preclinical models, particularly in the context of acute myeloid leukemia (AML).

Table 3: In Vitro Activity of Orludodstat

Cell Line	Cancer Type	Assay	Endpoint	Value	Reference
Human DHODH	-	Enzyme Inhibition	IC50	1.2 nM	[2]
MOLM-13	AML	Cell Proliferation	IC50	0.08 - 8.2 nM (range across 9 cell lines)	[2]
HEL	AML	Cell Proliferation	IC50	0.08 - 8.2 nM (range across 9 cell lines)	[2]
MV4-11	AML	Cell Proliferation	IC50	0.08 - 8.2 nM (range across 9 cell lines)	[2]
SKM-1	AML	Cell Proliferation	IC50	0.08 - 8.2 nM (range across 9 cell lines)	[2]
THP-1	AML	Cell Proliferation	IC50	0.08 - 8.2 nM (range across 9 cell lines)	[2]
MOLM-13	AML	Differentiation (CD11b upregulation)	EC50	3.16 nM	[4]
HEL	AML	Differentiation (CD11b upregulation)	EC50	0.96 nM	[4]



Table 4: In Vivo Activity of Orludodstat in AML Xenograft

Models

Model	Treatment	Outcome	Reference
Subcutaneous & Disseminated AML Xenografts	Monotherapy	Strong anti-tumor efficacy	[7]
Patient-Derived Xenograft (PDX) models	Monotherapy	Strong anti-tumor efficacy	[7]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of **Orludodstat**.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

- Cell Seeding: AML cell lines (e.g., MOLM-13, HEL, MV4-11, SKM-1, THP-1) are seeded in 96-well plates at a density of 20,000 cells per well in their respective growth media.
- Treatment: Cells are treated with a range of concentrations of **Orludodstat** (e.g., 0.1 nM to 1 μ M) or a vehicle control (DMSO). A parallel set of wells is co-treated with 100 μ M uridine to confirm the on-target effect of DHODH inhibition.
- Incubation: Plates are incubated for 96 hours.
- MTT Addition: MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved using a solubilization buffer.



- Data Acquisition: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the log concentration of **Orludodstat**.

In Vivo Acute Myeloid Leukemia (AML) Xenograft Model

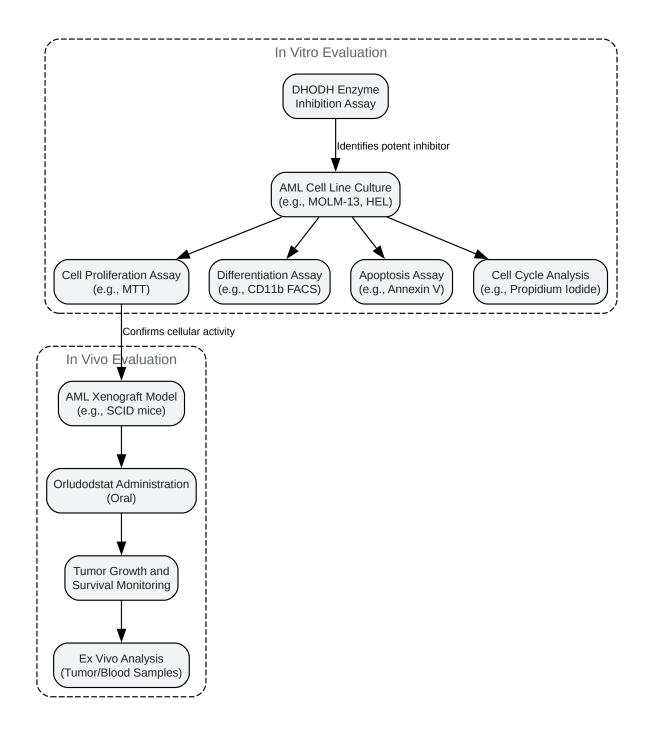
This protocol describes the evaluation of **Orludodstat**'s anti-tumor efficacy in a mouse model.

Protocol:

- Cell Implantation: Immunocompromised mice (e.g., female ICR SCID mice) are inoculated with human AML cells (e.g., MOLM-13) either subcutaneously or intravenously to establish tumors.
- Treatment: Once tumors are established, mice are randomized into treatment and control groups. **Orludodstat** is administered orally (p.o.) at a specified dose (e.g., 4 mg/kg) and schedule. The control group receives a vehicle solution.
- Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers for subcutaneous models, or by monitoring for signs of disease progression in systemic models.
 Animal body weight and overall health are also monitored.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size or when animals show signs of significant morbidity.
- Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the
 treated groups to the control group. In some studies, tumors may be excised for further
 analysis, such as western blotting or immunohistochemistry, to assess target engagement
 and downstream effects.

The following diagram illustrates a typical experimental workflow for evaluating a DHODH inhibitor like **Orludodstat**.





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A representative experimental workflow for the preclinical evaluation of **Orludodstat**.



Conclusion

Orludodstat is a potent and selective inhibitor of DHODH with demonstrated preclinical efficacy in models of myeloid malignancies. Its mechanism of action, centered on the disruption of de novo pyrimidine synthesis, provides a strong rationale for its development as a targeted anticancer agent. The data summarized in this technical guide, including its chemical properties, in vitro and in vivo activity, and associated experimental protocols, offer a valuable resource for the scientific community engaged in cancer research and drug discovery. Further investigation into this compound and the broader class of DHODH inhibitors holds promise for the development of new therapeutic strategies for patients with hematological cancers and potentially other proliferative disorders.

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References

- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
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